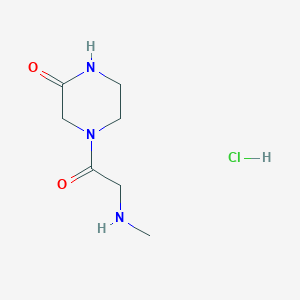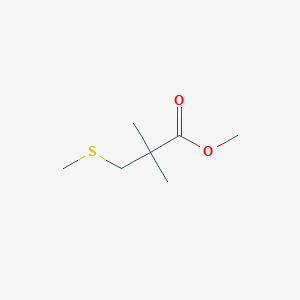
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate
Übersicht
Beschreibung
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate is an organic compound with the molecular formula C7H14O2S. This compound is characterized by the presence of a methyl ester group and a methylsulfanyl group attached to a propionic acid backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2,2-Dimethyl-3-methylsulfanyl-propionic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate can be compared with similar compounds such as:
2,2-Dimethyl-3-hydroxypropionic acid methyl ester: This compound has a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
2,2-Dimethyl-3-methylsulfanyl-propanoic acid: The free acid form of the ester, which has different solubility and reactivity properties.
Methionine sulfoximine: A naturally occurring analogue of methionine with a similar methylsulfanyl group, used in biochemical studies.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-methylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSHOVXBGIHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


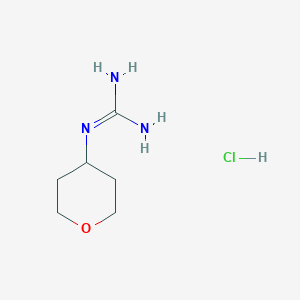
![(2S)-4-amino-N-[[(3S,6R)-6-[(3S,4R,6S)-6-amino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide](/img/structure/B1456555.png)
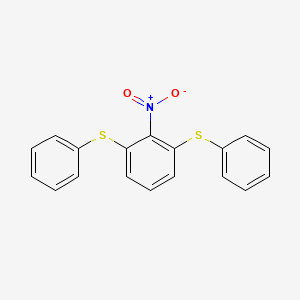
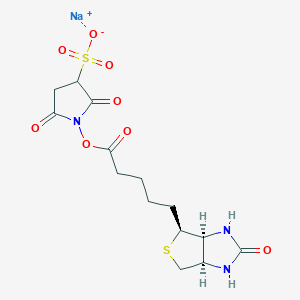
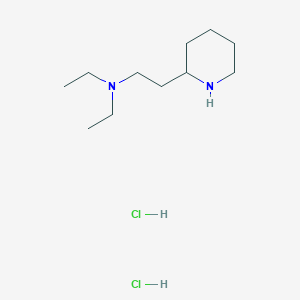

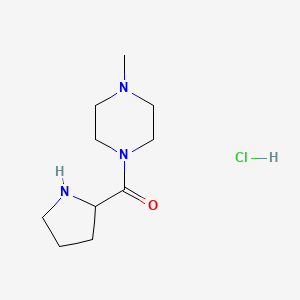
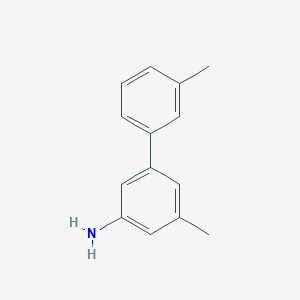
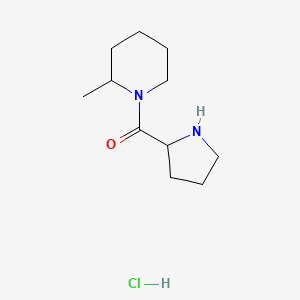
![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)
